Myristalkonium bromide

Description

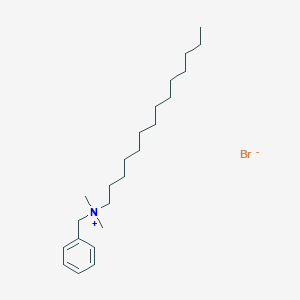

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHNGDROQRZKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172080 | |

| Record name | Myristalkonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-88-1 | |

| Record name | Benzyldimethyltetradecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18773-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristalkonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTALKONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994565XU0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Supramolecular Chemistry Research

Synthesis Methodologies and Advanced Synthetic Strategies

The synthesis of myristalkonium bromide for research purposes demands high purity and yield, necessitating precise control over reaction pathways and conditions.

The primary and most established method for synthesizing this compound is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine, N,N-dimethylmyristylamine, with an alkyl halide, specifically benzyl (B1604629) bromide. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl bromide.

Reaction Scheme: CH₃(CH₂)₁₃N(CH₃)₂ + C₆H₅CH₂Br → [CH₃(CH₂)₁₃N(CH₃)₂CH₂C₆H₅]⁺Br⁻

Beyond this conventional route, research has explored more advanced and sustainable strategies:

Mechanochemical Synthesis : A novel solvent-free approach involves the high-speed ball milling of N,N-dimethylmyristylamine and benzyl bromide. This method can significantly reduce reaction times and eliminates the need for organic solvents, aligning with the principles of green chemistry. Reports on analogous reactions indicate yields can reach up to 75% within a couple of hours.

Alternative Synthesis via Counterion Exchange : An indirect route to this compound involves the initial synthesis of myristalkonium chloride. The chloride salt can then be converted to the bromide salt through an anion exchange process. This is typically achieved by treating the chloride precursor with hydrobromic acid (HBr), which precipitates the less soluble bromide salt.

Phase-Transfer Catalysis (PTC) Synthesis : Quaternary ammonium (B1175870) salts like this compound are themselves used as phase-transfer catalysts. wikipedia.org Novel synthetic methods for related compounds sometimes employ PTC conditions to facilitate reactions between reactants in immiscible phases, which can enhance reaction rates and yields.

Achieving high purity and maximizing yield are critical for research applications. Optimization focuses on several key parameters:

Molar Ratio : A slight excess of the alkylating agent, benzyl bromide (typically 1.05–1.2 equivalents), is often used to ensure the complete conversion of the N,N-dimethylmyristylamine.

Solvent Selection : The choice of solvent is crucial as it must stabilize the ionic intermediates formed during the SN2 reaction. Polar solvents are preferred. Ethanol and acetone (B3395972) have been shown to be effective, with comparative studies indicating that solvent polarity directly impacts reaction time and yield.

Temperature : The reaction can be conducted at elevated temperatures (reflux, ~70-80°C in ethanol) to decrease reaction time to around 12-18 hours. However, performing the reaction at room temperature for a longer duration (e.g., 24 hours) can minimize the risk of thermal degradation and side reactions.

Table 1: Effect of Solvent on Quaternization Reaction Efficiency (Illustrative Data based on Analogous Syntheses)

| Solvent | Dielectric Constant (approx.) | Typical Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|

| Ethanol | 24.5 | 18 | ~85 |

| Acetone | 21.0 | 20 | >80 |

| Dimethylformamide (DMF) | 36.7 | 12 | ~78 |

Data in this table is illustrative, based on findings for analogous quaternary ammonium salt syntheses.

Purification Strategies : For research-grade material, purification is paramount.

Recrystallization : This is a common method to achieve high purity. A typical procedure involves dissolving the crude product in a minimal amount of a solvent like dichloromethane (B109758) and then adding an anti-solvent such as diethyl ether dropwise to induce crystallization. Cooling the mixture further enhances the crystal formation.

Washing : To remove unreacted starting materials or by-products, the purified crystals are often washed with a solvent in which the product is insoluble, such as cold ethyl acetate.

Adsorbent Treatment : For removing certain impurities, brine solutions containing quaternary ammonium salts can be passed through adsorbents like activated carbon. google.com

Novel Synthetic Routes for this compound and Derivatives

Spectroscopic and Structural Characterization in Research

Elucidating the precise molecular structure and understanding its spatial arrangement are fundamental research objectives, achieved through various analytical techniques.

A combination of spectroscopic methods is used to confirm the identity and purity of synthesized this compound. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural confirmation.

¹H NMR : The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7-8 ppm range), a singlet for the benzylic (Ar-CH₂-N) protons (~4-5 ppm), signals for the N-methyl groups (~3 ppm), and a series of signals for the long myristyl (C14) alkyl chain, including a terminal methyl group triplet (~0.8-0.9 ppm). jcu.czmdpi.com

¹³C NMR : The carbon spectrum confirms the presence of all unique carbon atoms, including those in the phenyl ring, the benzylic carbon, the N-methyl carbons, and the distinct carbons of the C14 alkyl chain. jcu.czmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify functional groups. mdpi.com Key absorption bands for this compound would include C-H stretching vibrations from the alkyl chain and aromatic ring, and characteristic peaks associated with the quaternary ammonium group and the benzene (B151609) ring. mdpi.comresearchgate.net It is particularly useful for monitoring the reaction and for stability studies to detect structural changes.

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the cation. It will show a prominent peak corresponding to the myristalkonium cation [C₂₃H₄₂N]⁺, with a mass-to-charge ratio (m/z) of approximately 332.59. mdpi.comfda.gov

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. nih.gov While a specific crystal structure for this compound is not widely published, extensive crystallographic studies have been performed on its close analogues, such as benzyldimethyldodecylammonium bromide and other long-chain benzyldimethylalkylammonium halides. jcu.czresearchgate.netnih.govtandfonline.com

These studies reveal key structural features common to this class of compounds:

Molecular Conformation : The long alkyl chains typically adopt an all-trans, zig-zag conformation to minimize steric hindrance.

Crystal Packing : The molecules arrange themselves to accommodate both electrostatic and hydrophobic interactions. This often results in a layered structure, with distinct hydrophilic regions containing the charged quaternary ammonium headgroups and bromide counter-ions, and hydrophobic regions composed of the interdigitated or non-interdigitated alkyl and benzyl groups. researchgate.nettandfonline.com

Intermolecular Interactions : Weak C-H···Br hydrogen bonds and C-H···π interactions are often observed, which help to stabilize the three-dimensional crystal lattice. researchgate.netnih.gov

Obtaining single crystals suitable for X-ray diffraction can be challenging for amphiphilic molecules like this compound. The process involves slow evaporation or controlled cooling of a saturated solution. google.com

Table 2: Illustrative Crystallographic Data for an Analogue (Benzyldimethylethylammonium Bromide)

| Parameter | Reported Value |

|---|---|

| Chemical Formula | C₁₁H₁₈N⁺·Br⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.23 Å, b = 7.37 Å, c = 15.35 Å, β = 107.5° |

| Key Interactions | C-H···Br hydrogen bonds, C-H···π interactions |

Data from a study on a short-chain analogue to illustrate the type of information obtained. nih.gov

Advanced Spectroscopic Techniques for Molecular Elucidation

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies investigate how variations in the molecular structure of this compound and its derivatives influence their physicochemical and biological properties. The core of its activity lies in its amphiphilic structure: a positively charged, hydrophilic headgroup and a large, nonpolar, hydrophobic tail.

Role of the Alkyl Chain : The length of the n-alkyl chain is a critical determinant of activity. Research on benzalkonium compounds shows that biocidal activity is highly dependent on this chain length. wikipedia.orgnih.gov The C14 myristyl chain is often associated with optimal activity against certain microbes compared to shorter (e.g., C8, C10) or longer (e.g., C16, C18) chains. wikipedia.orgnih.gov This is attributed to the hydrophilic-lipophilic balance (HLB). The C14 chain provides sufficient hydrophobicity to effectively penetrate the lipid bilayers of cell membranes, leading to their disruption. Chains that are too short may not penetrate the membrane effectively, while those that are too long may have reduced water solubility or be too bulky to intercalate efficiently. mdpi.com

Role of the Cationic Headgroup : The permanently positively charged quaternary nitrogen is essential for the initial interaction with negatively charged components of microbial surfaces and membranes. The benzyl group attached to the nitrogen also contributes to the hydrophobic character and can engage in π-stacking interactions. cambridgemedchemconsulting.com Modifications, such as replacing the phenyl ring with a pyridine (B92270) ring, have been studied to create novel analogues with potentially different activity profiles. mdpi.com

Influence of the Counter-ion : While the primary activity is driven by the cation, the bromide counter-ion can influence the compound's physical properties, such as solubility and crystallinity, compared to analogues with chloride or iodide ions. jcu.cz

Molecular Modeling : Advanced research employs computational methods like molecular dynamics (MD) simulations to model the interactions between this compound and model lipid membranes at the atomic level. mdpi.com These simulations provide insights into how the molecule inserts into the bilayer, its effect on membrane fluidity and permeability, and the energetic favorability of these interactions, thus helping to rationalize the observed SAR. nih.gov

Influence of Alkyl Chain Length on Molecular Efficacy

The length of the alkyl chain is a critical determinant of the biological and chemical efficacy of quaternary ammonium compounds (QACs) like this compound. Studies have consistently shown that this structural feature significantly impacts their antimicrobial activity.

The effectiveness of QACs is strongly correlated with their ability to interact with and disrupt microbial cell membranes. The hydrophobic alkyl chain plays a crucial role in this process by penetrating the lipid bilayer of the cell membrane. nih.govresearchgate.net This insertion leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. nih.gov

Research indicates that there is an optimal alkyl chain length for maximum efficacy. For many bacteria, this optimal length is between C10 and C14. mdpi.com Specifically, for gram-positive bacteria, a C14 chain, as found in this compound, is often considered optimal, while for gram-negative bacteria, a C16 chain may be more effective. nih.gov The efficacy tends to increase with chain length up to a certain point, beyond which it may decrease. nih.gov For instance, one study found that antibacterial potency increased with alkyl chain lengths from C3 to C16, but then diminished at C18. nih.gov This "cut-off" effect is thought to occur because excessively long chains may fold or curl, sterically hindering the positively charged nitrogen from interacting with the negatively charged bacterial surface. nih.gov

The hydrophobicity of the molecule increases with the length of the alkyl chain, enhancing its ability to penetrate the hydrophobic bacterial membrane. nih.govresearchgate.net However, this must be balanced, as very long chains can lead to reduced water solubility and bioavailability.

Table 1: Effect of Alkyl Chain Length on Antimicrobial Activity of Quaternary Ammonium Compounds

| Alkyl Chain Length | General Antimicrobial Efficacy | Optimal For | Reference |

| C10 - C14 | High | General Bacteria | mdpi.com |

| C12 | High | Yeast and Filamentous Fungi | nih.gov |

| C14 (Myristyl) | High | Gram-positive Bacteria | nih.gov |

| C16 | High | Gram-negative Bacteria | nih.gov |

| C18 | Decreased Efficacy | - | nih.gov |

This table provides a generalized summary based on available research. Specific efficacy can vary depending on the microorganism and test conditions.

Impact of Counter-Anion on Molecular Behavior (e.g., bromide versus chloride)

Some studies suggest that the nature of the counter-anion can affect antimicrobial potency. For example, research on quaternary ammonium dendrimers indicated that biocides with bromide anions were more potent than their chloride counterparts. nih.gov The inclusion of bromide has been associated with increased antimicrobial efficacy in some quaternary heteronium (B1210995) salts. mdpi.com However, other studies have reported that the counter-anion has no significant effect on antibacterial activities. nih.govmdpi.com

The counter-anion can also influence the physicochemical properties of the compound, such as its solubility and stability in aqueous solutions. google.com The choice of a larger anion can sometimes improve the solubility of the quaternary ammonium salt. google.com The interaction between the cation and anion can also affect the formation of ion pairs, which in turn influences properties like lipophilicity. nih.gov

Modifications to the Benzyl Group and Their Effects on Functionality

The benzyl group is another key component of the myristalkonium structure that can be modified to alter its functionality. While research specifically on this compound modifications is limited, studies on related benzalkonium compounds provide insights.

Substitution on the benzyl ring can impact the compound's properties. For example, chlorine substitution on the benzyl group of certain quaternary ammonium salts has been shown to increase their hemolytic activity. nih.gov Such modifications can alter the electronic and steric properties of the molecule, which can, in turn, affect its interaction with biological membranes and other molecular targets.

Supramolecular Assembly and Self-Organization Research

This compound, as a cationic surfactant, exhibits a strong tendency to self-assemble in solution, forming various supramolecular structures. This behavior is driven by the amphiphilic nature of the molecule, with its hydrophilic cationic head and hydrophobic alkyl tail.

Micellar Formation and Critical Micelle Concentration (CMC) Studies

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules aggregate to form micelles. researchgate.net In these structures, the hydrophobic myristyl chains form a core that is shielded from the water, while the hydrophilic benzyl-dimethyl-ammonium head groups are exposed to the aqueous environment.

The CMC is a fundamental property of a surfactant and is influenced by factors such as alkyl chain length, temperature, and the presence of additives. researchgate.netmdpi.com Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases. researchgate.net For myristalkonium chloride, a related compound, the CMC has been reported to be 1.9 x 10⁻³ mole/dm³. cir-safety.org The presence of additives like alcohols can alter the CMC; for example, adding 1,2-propanediol to a decyltrimethylammonium (B84703) bromide solution was found to increase its CMC. mdpi.com

The formation of micelles is a dynamic process, and the size and shape of the aggregates can be influenced by the solution conditions. acs.org

Vesicle and Liposome Formation from this compound and Sterols (Quatsomes)

A particularly interesting area of research is the self-assembly of this compound and other quaternary ammonium surfactants with sterols, such as cholesterol, to form vesicles known as quatsomes. researchgate.netscispace.com These are closed bilayer structures that are thermodynamically stable and exhibit high homogeneity in size and lamellarity. researchgate.netresearchgate.net

Quatsomes are typically formed by mixing the quaternary ammonium surfactant and the sterol in an equimolar ratio. researchgate.net Molecular dynamics simulations have revealed that the synergy between the surfactant and cholesterol molecules leads to their self-assembly into bimolecular amphiphiles, which then form bilayers in water. researchgate.netnih.gov These structures are promising as nanocarriers for various applications. scispace.com Myristalkonium chloride has been specifically identified as a quaternary ammonium surfactant that can be used to prepare quatsomes. researchgate.netcsic.esacs.orgacs.org These myristalkonium chloride-based quatsomes have been studied for their stability and potential in biomedical applications. researchgate.netacs.org

Mechanisms of Self-Assembly in Aqueous and Non-Aqueous Systems

The self-assembly of this compound is primarily driven by the hydrophobic effect in aqueous systems. The system seeks to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules, leading to the formation of micelles or vesicles where these chains are sequestered from the aqueous phase. iitg.ac.in The electrostatic repulsion between the positively charged head groups also plays a crucial role in determining the size and shape of the resulting aggregates. dergipark.org.tr

In mixed solvent systems, such as water-alcohol solutions, the self-assembly behavior can be more complex. The alcohol can act as a cosolvent or a cosurfactant, altering the properties of the solvent and influencing micelle formation. iitg.ac.in For example, ethanol, acting as a cosolvent, can delay and make the micellization process less spontaneous. iitg.ac.in

The study of self-assembly is not limited to simple micelle formation. Under certain conditions, cationic surfactants can form more complex structures like wormlike micelles, which can impart viscoelastic properties to the solution. iitg.ac.in The mechanisms governing these transitions are a subject of ongoing research.

Mechanistic Investigations at the Cellular and Sub Cellular Level

Intermolecular Interaction Disruption Mechanisms

The primary mechanism of action for myristalkonium bromide, like other QACs, involves the disruption of intermolecular interactions within the cell. ncats.io The molecule possesses a positively charged quaternary ammonium (B1175870) head group and a long hydrophobic alkyl chain (tetradecyl). This amphipathic structure allows it to interfere with the delicate balance of hydrophobic and electrostatic interactions that maintain the architecture of cellular components, particularly the plasma membrane and essential proteins. ncats.ioresearchgate.net

The cell membrane, a phospholipid bilayer, is the initial and primary target of this compound. The cationic head of the molecule is attracted to the negatively charged components of the bacterial cell membrane, while the long, nonpolar alkyl chain inserts itself into the hydrophobic core of the bilayer. researchgate.net This intrusion disrupts the ordered packing of the phospholipid acyl chains. The mechanism is thought to be driven by the disruption of critical intermolecular interactions that hold the bilayer together. ncats.io This interference leads to the dissociation of the lipid bilayer, compromising its structural integrity. ncats.ioresearchgate.net

A direct consequence of lipid bilayer dissociation is the loss of the membrane's function as a selective barrier. ncats.io The disruption of the membrane structure compromises its permeability controls, leading to the formation of pores or general disorganization. researchgate.netnih.gov This breakdown of the barrier function results in the uncontrolled leakage of essential intracellular contents, such as ions, metabolites, and nucleic acids, into the extracellular environment. ncats.ioresearchgate.net The increase in membrane permeability can be experimentally observed and quantified using techniques such as the ethidium (B1194527) bromide uptake assay, where the fluorescence of the dye increases upon entering the cell and binding to nucleic acids. nih.gov This loss of cellular contents disrupts the electrochemical gradients and osmotic balance, contributing significantly to the cessation of cellular function.

Beyond the membrane, this compound can disrupt other biomolecular complexes within the cell. ncats.io Enzymes, which rely on a specific three-dimensional tertiary structure for their catalytic activity, are particularly vulnerable. ncats.io The surfactant properties of this compound can disrupt the critical intermolecular and intramolecular interactions (such as hydrogen bonds and hydrophobic interactions) that maintain this structure, leading to protein denaturation and enzyme deactivation. ncats.io This affects a wide range of cellular activities, including respiration and metabolism. ncats.io For instance, studies on the synergistic effects of QACs, including myristalkonium chloride, with copper ions have shown that these combinations can reduce the activity of nitrate (B79036) reductases, which are enzymes important for normal biofilm growth in bacteria like Pseudomonas aeruginosa. nih.gov

| Cellular Target | Mechanism of Action | Resulting Effect | Reference |

|---|---|---|---|

| Cellular Membrane Lipid Bilayer | Insertion of alkyl chain into the hydrophobic core and interaction of the cationic head with the membrane surface disrupts intermolecular forces. | Dissociation and structural failure of the lipid bilayer. | ncats.ioresearchgate.net |

| Permeability Controls | Structural disorganization of the lipid bilayer creates pores or openings. | Loss of selective barrier function and leakage of essential cytoplasmic contents. | ncats.ioresearchgate.netnih.gov |

| Intracellular Enzymes and Biomolecular Complexes | Disruption of tertiary structures through interference with hydrophobic and electrostatic interactions. | Denaturation and deactivation of enzymes, leading to metabolic and respiratory inhibition. | ncats.ionih.gov |

Compromise of Cellular Permeability Controls and Induction of Cellular Content Leakage

Biophysical Interactions with Model Biological Membranes

To understand the specific biophysical effects of this compound on cell membranes, researchers utilize simplified model systems that mimic the natural lipid bilayer. nih.govnih.gov These models, such as liposomes and planar lipid bilayers, allow for detailed analysis of membrane interactions in a controlled environment. nih.gov

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, serving as an excellent model for a cell. nih.gov Myristalkonium chloride (MKC), a closely related QAC, has been a key component in the formation of specialized nanovesicles known as quatsomes. csic.esresearchgate.netcore.ac.uk These are typically stable, unilamellar vesicles formed from the self-assembly of a quaternary ammonium surfactant and a sterol, such as cholesterol, in specific molar ratios. researchgate.netcsic.es The formation of these structures from surfactant micelles upon the addition of a sterol highlights the profound impact of these QACs on lipid organization. researchgate.net

Planar lipid bilayers, which are single bilayers formed across a small aperture, are another powerful tool for studying membrane biophysics. ethernet.edu.etnih.govumaryland.edu They allow for precise measurements of membrane properties and the effects of molecules like this compound on bilayer stability and transport. nih.gov

Membrane fluidity, which refers to the viscosity of the lipid bilayer, is critical for cellular processes like signaling and transport. nih.gov The addition of detergents, including QACs like this compound, generally increases the fluidity of the membrane. kirj.ee This occurs because the insertion of the surfactant molecules disrupts the tight packing of the phospholipid acyl chains, allowing them more freedom of movement. kirj.ee

This change in fluidity can be quantified using fluorescence spectroscopy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan. kirj.eeplos.org The measurement of fluorescence polarization or anisotropy of these probes provides an index of the membrane's order and packing. kirj.ee A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity. kirj.ee Conversely, molecules like cholesterol are known to decrease membrane fluidity by promoting a more ordered and tightly packed state of the lipid acyl chains. mdpi.com The ability of this compound to alter this fundamental biophysical property is a key aspect of its mechanism for disrupting membrane function.

| Model Membrane Condition | Fluorescence Anisotropy (r) | Interpretation | Reference Principle |

|---|---|---|---|

| Control Lipid Bilayer | 0.250 | Baseline fluidity and lipid packing. | kirj.ee |

| Bilayer + this compound | 0.180 | Decreased anisotropy indicates a significant increase in membrane fluidity. | kirj.ee |

| Bilayer + Cholesterol (30 mol%) | 0.320 | Increased anisotropy indicates a decrease in membrane fluidity (more rigid). | mdpi.com |

| Bilayer + this compound + Cholesterol | 0.265 | Fluidity is intermediate, showing partial counteraction of effects. | kirj.eemdpi.com |

Role of Membrane Composition in this compound Interactions

The composition of a cell membrane plays a crucial role in its interaction with this compound. The primary mechanism of action for quaternary ammonium compounds (QACs) like this compound involves the disruption of microbial cell membranes. This interaction is heavily influenced by the specific lipids and other molecules that constitute the membrane.

The initial attraction between the cationic quaternary ammonium head of this compound and the often negatively charged components of microbial membranes, such as anionic phosphoryl groups, is a key initiating step. mdpi.com This electrostatic interaction facilitates the subsequent penetration of the hydrophobic alkyl chain into the lipid bilayer, leading to altered membrane permeability and potential cell lysis. mdpi.com The lipid profile of a cell membrane is a distinctive feature of a particular cell type, and alterations in this composition can significantly modulate signal propagation and other cellular processes. mdpi.com

The presence of different lipids can either enhance or hinder the disruptive effects of this compound. For instance, studies on other QACs have shown that interactions can be dependent on the lipid composition. nih.gov The presence of certain lipids like phosphatidic acid can increase membrane responsiveness to surfactants, while cholesterol and other lipids can reduce it. nih.gov

Furthermore, the organization of the membrane, including the presence of lipid rafts, is critical. nih.govnih.gov These specialized microdomains, enriched in certain lipids and proteins, can serve as platforms for the assembly of signaling complexes. nih.gov The interaction of QACs with these domains can disrupt their function. The specific composition of the membrane, including the ratio of different phospholipids (B1166683) and the presence of sterols like cholesterol, dictates the membrane's physical properties such as fluidity and thickness. mdpi.comnih.govnih.gov

Sterols, for example, are known to regulate membrane dynamics. nih.gov Different sterols can have varied effects on the packing and ordering of the lipid bilayer. nih.govwhiterose.ac.uk For instance, some sterols can increase membrane cohesion and reduce permeability. nih.govmdpi.com The interaction between a QAC and a membrane is therefore a complex event, governed by the collective properties of the membrane's molecular constituents. frontiersin.org

Table 1: Influence of Membrane Components on Quaternary Ammonium Compound (QAC) Interactions

| Membrane Component | Role in Interaction with QACs | Potential Effect on this compound Activity |

| Anionic Phospholipids (e.g., Phosphatidylglycerol, Cardiolipin) | Provide negative surface charge, facilitating electrostatic attraction with the cationic head of the QAC. mdpi.combiorxiv.org | Enhances initial binding and subsequent membrane disruption. |

| Zwitterionic Phospholipids (e.g., Phosphatidylcholine, Phosphatidylethanolamine) | Can influence overall membrane fluidity and packing, but lack a net negative charge for strong initial electrostatic attraction. biorxiv.org | May modulate the extent of hydrophobic tail insertion and overall membrane perturbation. |

| Sterols (e.g., Cholesterol, Ergosterol) | Regulate membrane fluidity and order; can increase membrane rigidity and decrease permeability. nih.govnih.gov | May reduce the disruptive efficacy of this compound by stabilizing the membrane structure. nih.gov |

| Lipid Rafts | Act as platforms for signaling protein assembly; their disruption can alter cellular signaling pathways. nih.govnih.gov | Interaction could lead to the disorganization of these microdomains, affecting cellular function. |

| Proteins | Can act as binding sites or be functionally altered by changes in the lipid environment induced by the QAC. | May serve as direct targets or have their function indirectly modulated. |

Molecular Modeling and Computational Simulations of Mechanistic Pathways

To gain a more granular understanding of the interactions between this compound and cellular components, researchers employ molecular modeling and computational simulations. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone.

Docking and Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between ligands, like this compound, and proteins at an atomic level. mdpi.comnih.govnih.govnih.govmdpi.com Docking predicts the preferred binding orientation of a molecule to a second molecule to form a stable complex. scielo.org.mxbiomedpharmajournal.orgmdpi.com Following docking, MD simulations can be used to study the dynamic behavior of the complex over time, providing information on the stability of the interaction and the conformational changes that may occur. nih.govmdpi.comfrontiersin.orgplos.org

These computational methods can help identify potential protein targets for this compound and elucidate the molecular basis of its action. nih.gov For example, simulations can reveal key amino acid residues involved in binding, the types of interactions (e.g., electrostatic, hydrophobic), and the binding free energy, which is an indicator of the affinity of the compound for the protein. nih.govmdpi.com Studies on other antimicrobial compounds have successfully used these techniques to understand their mechanisms of action, such as the inhibition of essential bacterial enzymes. nih.govbiomedpharmajournal.org The insights gained from these simulations can guide the design of new compounds with improved efficacy.

Table 2: Key Parameters from Molecular Docking and MD Simulations

| Parameter | Description | Relevance to this compound-Protein Interactions |

| Binding Energy/Affinity | A measure of the strength of the interaction between the ligand (this compound) and the protein. nih.govmdpi.com | Indicates how strongly this compound binds to a potential protein target. |

| Docking Score | A score calculated by docking algorithms to rank the predicted binding poses of a ligand. mdpi.combiomedpharmajournal.org | Helps in identifying the most likely binding mode of this compound to a protein. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, often used to validate docking procedures. scielo.org.mx | Assesses the accuracy of the predicted binding pose. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov | Identifies specific stabilizing interactions between this compound and the protein. |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. mdpi.com | Highlights the role of the hydrophobic alkyl chain of this compound in binding to the protein. |

| Conformational Changes | Alterations in the three-dimensional structure of the protein or ligand upon binding. frontiersin.org | Reveals how the interaction may affect the protein's function. |

In Silico Prediction of Membrane Permeation Pathways

Computational studies are instrumental in predicting how molecules like this compound permeate cell membranes. nih.gov Molecular dynamics simulations of the compound with a model lipid bilayer can reveal the step-by-step process of membrane integration. nih.govrsc.org These simulations often show an initial approach to the bilayer, followed by the insertion of the non-polar side chain into the membrane core. nih.gov

The kinetics of this integration can also be studied, revealing differences in permeation speed based on the chemical structure of the penetrating molecule. nih.gov For instance, the presence of certain functional groups can affect how quickly a compound integrates into the lipid bilayer. nih.gov These in silico models provide a dynamic view of the permeation process, complementing experimental permeability assays.

Theoretical Studies on Quaternary Amine Cation-Membrane Electrostatic Interactions

The electrostatic interactions between the positively charged quaternary amine group of this compound and the cell membrane are fundamental to its activity. mdpi.com Theoretical studies, often employing principles like the Poisson-Boltzmann theory, are used to analyze these interactions. nih.gov These studies can quantify the degree of electrostatic coupling between a charged molecule and a lipid bilayer. nih.gov

Research on Biological System Interactions in Vitro and Model Organisms

Antimicrobial and Biocidal Activity Studies

The antimicrobial efficacy of myristalkonium bromide, often studied as part of the broader group of quaternary ammonium (B1175870) compounds (QACs), has been well-documented. Investigations have explored its ability to combat bacterial biofilms, its enhanced activity when combined with other agents, and the mechanisms by which bacteria may develop resistance.

Efficacy against Bacterial Biofilms (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

This compound has demonstrated significant activity against biofilms, which are structured communities of bacteria encased in a self-produced slimy matrix that are notoriously difficult to eradicate. Studies have confirmed its effectiveness in eradicating biofilms of several clinically relevant pathogens, including Pseudomonas aeruginosa, a common hospital-acquired pathogen known for its robust biofilm formation, as well as Escherichia coli and Staphylococcus aureus. mdpi.comfrontiersin.orgcosmosscholars.com The compound's cationic nature allows it to interact with and disrupt the negatively charged components of bacterial cell membranes and the biofilm matrix, leading to cell death and biofilm dispersal.

Investigations into Antimicrobial Resistance Mechanisms

The widespread use of QACs has prompted investigations into the mechanisms by which bacteria develop tolerance or resistance. For bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, several resistance strategies have been identified. mdpi.comfrontiersin.org A primary mechanism is the overexpression of multidrug efflux pumps, which are membrane proteins that actively expel toxic substances like this compound from the bacterial cell. mdpi.comfrontiersin.orgmicrobialcell.com Genes associated with QAC resistance, such as the qac gene family, encode for some of these pumps. cosmosscholars.commicrobialcell.com

Other resistance mechanisms include alterations to the bacterial cell envelope, such as changes in outer membrane proteins and lipopolysaccharide structure in Gram-negative bacteria, which can limit the uptake of the antimicrobial agent. nih.gov The formation of a dense biofilm matrix itself is a significant resistance factor, as it can physically impede the penetration of biocides. mdpi.comcosmosscholars.com While less common, some bacterial species, such as certain Pseudomonas and Burkholderia strains, may possess the ability to enzymatically degrade QACs. nih.gov

Cellular Interactions and Sperm Biology Research

In vitro studies have also been conducted to understand the impact of this compound on mammalian cells, with a particular focus on sperm biology. These investigations are crucial for assessing the compound's potential effects in contexts where it might come into contact with reproductive tissues.

Effects on Sperm Motility and Viability in In Vitro Systems

Research has demonstrated that myristalkonium chloride (MKC), a closely related QAC, has a profound and rapid negative effect on human sperm in vitro. Studies have shown that exposure to MKC leads to the total immobilization and a complete loss of viability of spermatozoa. core.ac.uk This spermicidal action highlights the compound's potent cytotoxic effects on these specialized cells.

Impact on Sperm Acrosome Integrity

The acrosome is a cap-like organelle covering the sperm head that contains enzymes essential for penetrating the egg during fertilization. The integrity of the acrosome is a critical factor for successful fertilization. kuleuven.be In vitro studies have found that exposure to myristalkonium chloride significantly reduces sperm acrosome integrity. core.ac.uk This damage, combined with the loss of motility and viability, renders the sperm non-functional.

Table 2: In Vitro Effects of Myristalkonium Chloride (MKC) on Human Sperm

| Sperm Parameter | Observed Effect | Reference(s) |

|---|---|---|

| Motility | Total immobilization | core.ac.uk |

| Viability | Complete loss of viability | core.ac.uk |

| Acrosome Integrity | Reduced integrity | core.ac.uk |

Alterations in Sperm Membrane Permeability and Physiological Integrity

This compound, a quaternary ammonium compound, exerts profound and rapid effects on the structural and physiological integrity of the sperm membrane. Research on the closely related compound, myristalkonium chloride (MKC), provides significant insight into these mechanisms. The primary mode of action involves the disruption of the plasma membrane, which is essential for maintaining the osmotic balance, viability, and fertilizing capacity of the spermatozoon.

In vitro studies on human spermatozoa have demonstrated that exposure to myristalkonium chloride leads to a complete loss of sperm viability and total immobilization. nih.govtandfonline.com This is a direct consequence of the compound's surfactant properties, which compromise the lipid bilayer of the sperm plasma membrane. This disruption leads to increased membrane permeability, rendering the cell unable to maintain its structural and functional integrity.

The physiological integrity of the sperm membrane can be assessed using methods such as the hypo-osmotic swelling (HOS) test. A functional membrane is crucial for processes like capacitation, the acrosome reaction, and the binding of the sperm to the oocyte. nih.gov Studies on spermicidal agents have shown that compounds that damage the sperm membrane lead to a loss of the ability of the sperm tail to swell in a hypo-osmotic solution, indicating a loss of physiological function. While specific HOS test data for this compound is not extensively detailed in available literature, the complete loss of viability observed with myristalkonium chloride strongly suggests a corresponding loss of membrane physiological integrity. nih.govtandfonline.com

Furthermore, the integrity of the acrosome, a specialized vesicle in the sperm head containing enzymes essential for fertilization, is also compromised. Exposure to myristalkonium chloride has been shown to significantly reduce acrosome integrity. nih.govtandfonline.com This premature disruption of the acrosome would render the sperm incapable of fertilizing an oocyte, even if it were to reach it.

The effects of myristalkonium chloride on key sperm parameters are summarized in the table below, based on comparative in vitro studies.

Table 1: Effect of Myristalkonium Chloride (MKC) on Human Sperm Parameters

| Parameter | Observation | Reference |

|---|---|---|

| Sperm Viability | Complete loss of viability | nih.govtandfonline.com |

| Sperm Motility | Total immobilization | nih.govtandfonline.com |

| Acrosome Integrity | Reduced acrosome integrity | nih.govtandfonline.com |

| Penetration Ability | Compromised sperm penetration ability | nih.govtandfonline.com |

Depolarization of Sperm Mitochondria and Energy Metabolism Interference

The spermicidal action of this compound extends to the disruption of critical intracellular functions, particularly those related to energy metabolism, which is heavily reliant on the mitochondria. The mitochondria, located in the midpiece of the sperm, are the primary sites of ATP production through oxidative phosphorylation, providing the necessary energy for sperm motility.

This compound, as a cationic surfactant, is known to interfere with mitochondrial function. A key aspect of this interference is the depolarization of the inner mitochondrial membrane. The mitochondrial membrane potential (MMP) is a crucial indicator of mitochondrial health and is essential for ATP synthesis. nih.govmdpi.com Cationic compounds can accumulate in the negatively charged mitochondrial matrix, leading to a collapse of the membrane potential. This process disrupts the proton gradient that drives ATP synthase, thereby halting energy production.

While specific studies detailing the effect of this compound on sperm mitochondrial membrane potential are limited, research on quaternary ammonium compounds has shown a universal decrease in mitochondrial membrane potential. tandfonline.com The fluorescent dye JC-1 is commonly used to assess MMP, where a shift from red to green fluorescence indicates mitochondrial depolarization. nih.govnih.gov The loss of MMP is strongly correlated with decreased sperm motility and fertility potential. researchgate.nettandfonline.com

The interference with mitochondrial energy metabolism is a critical component of the spermicidal activity of this compound. By disrupting the primary energy source of the spermatozoon, the compound ensures the rapid cessation of motility. The process of mitochondrial depolarization and subsequent inhibition of ATP production is a key mechanism leading to the irreversible loss of sperm function.

The table below outlines the established relationship between mitochondrial function and sperm viability, which is impacted by compounds like this compound.

Table 2: Relationship between Mitochondrial Parameters and Sperm Function

| Mitochondrial Parameter | Implication for Sperm Function | Reference |

|---|---|---|

| Mitochondrial Membrane Potential (MMP) | High MMP is correlated with high sperm motility and fertility potential. | researchgate.nettandfonline.com |

| Mitochondrial Depolarization | Leads to decreased ATP production and impaired sperm motility. | amegroups.org |

| ATP Production | Essential for flagellar movement and overall sperm function. | researchgate.net |

Advanced Material Science and Nanotechnology Applications

Myristalkonium Bromide in Nanocarrier Design

The self-assembly properties of this compound are leveraged in the creation of novel nanocarriers, which are engineered to transport therapeutic or imaging agents. These carriers offer advantages such as high stability and homogeneity.

Quatsomes are a class of non-liposomal, unilamellar nanovesicles that have emerged as promising nanocarriers. They are formed by the self-assembly of sterols, such as cholesterol, and quaternary ammonium (B1175870) surfactants, including myristalkonium chloride (MKC), the C14 homolog of benzalkonium chloride. acs.orgresearchgate.net The resulting vesicles, known as MKC-Quatsomes, exhibit remarkable stability and homogeneity, which are critical attributes for drug delivery applications. acs.orgresearchgate.net

The formulation of these nanovesicles often involves a 1:1 molar ratio of the sterol and the quaternary ammonium surfactant. researchgate.net This specific ratio has been shown to produce a pure vesicular phase with high vesicle-to-vesicle homogeneity in terms of size, morphology, and chemical composition. researchgate.netcsic.es Advanced production techniques, such as those utilizing CO2-based technology (DELOS-susp), facilitate precise control over the molecular self-assembly process, yielding formulations with low dispersity. acs.org

Research has focused on developing MKC-Quatsomes that are stable for extended periods (up to 18 months) in various media suitable for administration and that also maintain stability in human serum. researchgate.net These quatsomes can be tuned with a wide range of chemical functionalities, making them versatile platforms for targeted delivery. acs.orgresearchgate.net For instance, they have been explored as nanocontainers for encapsulating drugs and as carriers for fluorescent dyes in diagnostics. acs.org Their inherent cationic nature also makes them candidates for antibiotic delivery. researchgate.net

Table 1: Formulation and Characterization of Myristalkonium-Based Quatsomes This table is interactive. You can sort and filter the data.

| Component | Role in Formulation | Resulting Characteristic | Research Finding Reference |

|---|---|---|---|

| Myristalkonium Chloride (MKC) | Cationic Surfactant | Forms stable, unilamellar vesicles with cholesterol; provides a positive surface charge. | acs.orgresearchgate.net |

| Cholesterol | Sterol Component | Self-assembles with MKC to form the vesicle bilayer; contributes to membrane rigidity. | researchgate.netresearchgate.net |

| 1:1 Molar Ratio (Cholesterol:MKC) | Stoichiometry | Ensures the formation of a pure, highly homogeneous vesicular phase. | researchgate.netcsic.es |

| DELOS-susp Technology | Production Method | Enables high control over self-assembly, resulting in low dispersity and high homogeneity. | acs.org |

While distinct from quatsomes, liposomes are another major class of nanocarriers where cationic surfactants like this compound can play a role. Liposomes are vesicles composed of a phospholipid bilayer. nih.gov The incorporation of surfactants is a known strategy to enhance the stability and drug-loading capacity of liposomal formulations. mdpi.com

Quatsome Formulation and Characterization for Targeted Delivery

Functionalization of Surfaces with this compound for Research Purposes

The ability of this compound to alter surface properties is a key feature exploited in various research contexts, from fundamental cell biology studies to the development of advanced antimicrobial materials.

Researchers have created sophisticated, hierarchically structured surfaces, termed nanoarchitectonics, to investigate the intricacies of cell adhesion. acs.org These platforms allow for the precise control over the presentation of bioactive molecules to cells. A notable application involves using quatsomes, formulated from myristalkonium chloride and cholesterol, as building blocks. acs.org

Table 2: Research Findings on Nanoarchitectonic Surfaces for Cell Adhesion This table is interactive. You can sort and filter the data.

| Surface Type | Key Components | Purpose | Key Finding | Research Finding Reference |

|---|---|---|---|---|

| Hierarchical Nanoarchitectonic | Gold substrate, PEG spacer, RGD-functionalized Quatsomes (MKC-based) | To study the effect of hierarchical ligand presentation on cell adhesion. | Dramatically enhanced cell adhesion compared to flat surfaces with homogeneous RGD distribution. | acs.orgnih.gov |

| Homogeneous RGD Monolayer | Substrate with directly immobilized RGD peptides. | Control surface to compare against hierarchical presentation. | Cell adhesion increases with RGD density, but is less efficient than hierarchical surfaces at lower overall ligand counts. | nih.gov |

The potent biocidal activity of quaternary ammonium compounds (QACs) makes them prime candidates for creating antimicrobial surfaces. mdpi.comnih.gov this compound and its analogs are used to functionalize materials to inhibit bacterial adhesion, growth, and biofilm formation. mdpi.comasm.org These active coatings work primarily through a "contact-killing" mechanism. specificpolymers.com The cationic nature of the QAC attracts the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. mdpi.comgoogle.com

Research in this area involves incorporating QACs into various materials for biomedical and industrial applications.

Dental Resins: Myristyltrimethylammonium bromide, a compound structurally similar to this compound, has been incorporated into dental resins. The modified resin demonstrated a concentration-dependent reduction in the viability of S. mutans biofilms. mdpi.com

Polymeric Films: Polymer brushes containing quaternary ammonium groups can be grafted onto surfaces like polylactic acid (PLA) films. This modification increases the surface's hydrophilicity and results in a significant increase in antimicrobial effectiveness against Gram-negative bacteria. mdpi.com

Paints and Coatings: QACs are used as additives in paint formulations to impart antimicrobial properties to the painted surface, capable of killing bacteria and inactivating viruses. google.com

Synergistic Formulations: The antimicrobial activity of myristalkonium chloride against biofilms of pathogens like Pseudomonas aeruginosa can be synergistically enhanced when combined with metal ions such as Cu2+. asm.org This combination can lead to a significant decrease in the concentration of the agent required to kill the biofilm. asm.org

These research efforts aim to develop surfaces that can actively combat microbial contamination, which is a critical need in healthcare settings, the food industry, and public spaces. mdpi.comspecificpolymers.com

Environmental Research Perspectives

Biodegradation Pathways and Kinetics in Model Environmental Systems

The breakdown of Myristalkonium bromide in the environment is primarily a biological process mediated by microorganisms.

The rate of biodegradation of benzalkonium chlorides (BACs) is significantly influenced by the presence of microbial communities that have adapted to these compounds. Acclimation is a major factor, with studies showing that pre-exposure of microbial populations, such as those in activated sludge from wastewater treatment plants, leads to more efficient degradation. encyclopedia.pub For instance, an enriched microbial community dominated by the genus Pseudomonas has been shown to effectively biotransform tetradecylbenzyldimethylammonium chloride. nih.govnih.gov Research indicates that Pseudomonas spp. are frequently responsible for the degradation of BACs. encyclopedia.pubnih.govatamanchemicals.com The presence of other BAC homologues can impact degradation; one study noted that the C14-alkyl chain version (Myristalkonium) was more toxic and inhibited the biodegradation of the C12 version. uwo.ca

A study investigating an enriched Pseudomonas spp. community reported a specific biomass-normalized rate for the biotransformation of n-tetradecylbenzyldimethylammonium chloride at 0.09 μmol per milligram of volatile suspended solids per hour (μmol/[mg of VSS·h]). nih.gov

The biodegradation of this compound, inferred from studies on its C14-BAC analogue, initiates with the cleavage of the bond between the long alkyl chain and the quaternary nitrogen atom. encyclopedia.pubnih.govwikipedia.orgau.dk This initial dealkylation step is critical as it results in the formation of metabolites that are substantially less toxic than the parent compound. nih.govnih.gov

Key identified degradation steps and metabolites include:

Primary Biodegradation: The first step involves the fission of the C-alkyl-N bond, yielding two primary metabolites: benzyldimethylamine (BDMA) and an aldehyde, specifically tetradecanal (B130844) for the C14 chain. encyclopedia.pubnih.govnih.govau.dk

Further Degradation of BDMA: The degradation of BDMA can proceed through different pathways depending on the microbial community. One studied pathway involves debenzylation, where the benzyl (B1604629) group is removed to form dimethylamine (B145610) and benzoic acid. nih.gov An alternative pathway involves sequential demethylation to benzylmethylamine (BMA) and then benzylamine (B48309) (BA), although this was not observed in a study with an enriched Pseudomonas community. encyclopedia.pubnih.gov

Mineralization: Ultimately, the degradation intermediates are broken down into simpler, inorganic compounds such as carbon dioxide (CO₂), water (H₂O), ammonia (B1221849) (NH₃), and the corresponding halide ion (Br⁻ in this case). wikipedia.orgatamankimya.com

Hydroxylation: Some research suggests that biodegradation can also involve multiple hydroxylations on the molecule as part of the transformation process. encyclopedia.pub

Table 1: Identified Biodegradation Metabolites of C14-Benzalkonium Compounds

| Metabolite Name | Formula | Role in Pathway | Reference |

| Benzyldimethylamine (BDMA) | C₉H₁₃N | Primary Metabolite | encyclopedia.pubnih.govnih.govau.dk |

| Tetradecanal | C₁₄H₂₈O | Primary Metabolite | encyclopedia.pub |

| Benzoic Acid | C₇H₆O₂ | Secondary Metabolite | nih.gov |

| Dimethylamine | C₂H₇N | Secondary Metabolite | nih.gov |

| Benzylmethylamine (BMA) | C₈H₁₁N | Potential Secondary Metabolite | encyclopedia.pubnih.gov |

| Benzylamine (BA) | C₇H₉N | Potential Secondary Metabolite | encyclopedia.pubnih.gov |

Factors Influencing Biodegradation Rates (e.g., acclimation)

Interaction with Environmental Matrix Components

This compound's cationic nature heavily influences its interaction with soil, sediment, and its potential to become airborne.

As a cationic surfactant, this compound strongly adsorbs to negatively charged particles common in the environment, such as clay and organic matter in soil and sediment. uwo.ca This interaction is quantified by the organic carbon-normalized partition coefficient (Koc). An estimated Koc value for the tetradecyl analogue is 9 x 10⁵ L/kg, and research on agricultural soils found Log Koc values to be greater than 4. uwo.canih.gov According to established classification schemes, these high values indicate that the compound is expected to be immobile or hardly mobile in soil. nih.govchemsafetypro.com This strong adsorption significantly limits its potential for leaching into groundwater but leads to its accumulation in sludge, soil, and sediments. uwo.caca.gov

Table 2: Environmental Fate and Transport Parameters for Tetradecylbenzyldimethylammonium ion

| Parameter | Value | Implication | Reference |

| Soil Adsorption Coefficient (Koc) | 9.0 x 10⁵ L/kg (estimated) | Immobile in soil | nih.gov |

| Log Koc | > 4 L/kg | High retention on soil organic fraction | uwo.ca |

| Bioconcentration Factor (BCF) | <0.2 - 8.6 | Low potential for bioconcentration | |

| Henry's Law Constant | 1.3 x 10⁻¹¹ atm-m³/mole (estimated) | Not expected to volatilize from water | nih.gov |

Volatilization Studies from Environmental Surfaces

Volatilization of this compound from water or moist soil surfaces is not considered an important environmental fate process. nih.gov This is due to its very low estimated Henry's Law constant (1.3 x 10⁻¹¹ atm-m³/mole) and its nature as a salt, which makes it non-volatile. nih.gov Its tendency to adsorb to solids further reduces any potential for volatilization.

Advanced Analytical Techniques for Environmental Quantification in Research

The accurate quantification of this compound and its degradation products in complex environmental matrices like water, soil, and sludge requires sophisticated analytical methods. Due to the compound's low volatility and high water solubility, liquid chromatography-based techniques are most common.

Commonly employed techniques include:

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry detectors, HPLC is a standard method for separating and quantifying QACs in various samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): These methods offer high sensitivity and selectivity, making them ideal for detecting trace levels of the parent compound and its metabolites in complex environmental samples.

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This advanced technique is particularly powerful for identifying unknown metabolites formed during biodegradation, providing high-resolution mass data to determine elemental compositions. au.dk

Capillary Electrophoresis (CE): CE offers an alternative to HPLC for the determination of QACs in commercial products and environmental samples, providing efficient separations based on charge and size. researchgate.net

Table 3: Analytical Methods for this compound and Related Compounds

| Technique | Abbreviation | Application | Reference |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification | researchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Trace level detection and identification | |

| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry | UHPLC-HRMS | Metabolite characterization | au.dk |

| Capillary Electrophoresis | CE | Separation and quantification | researchgate.net |

Advanced Research Methodologies and Future Directions

High-Throughput Screening Methodologies in Myristalkonium Bromide Research

High-throughput screening (HTS) has become an invaluable tool in the initial stages of drug discovery and in the evaluation of chemical compounds. bmglabtech.com This automated process allows for the rapid testing of vast numbers of substances against a specific biological target. bmglabtech.com In the context of this compound and related quaternary ammonium (B1175870) compounds (QACs), HTS is being utilized to efficiently screen for synergistic antimicrobial activities. For instance, a high-throughput method was developed to test combinations of antimicrobials, which identified that copper ions (Cu2+) work synergistically with myristalkonium chloride and other QACs to effectively kill Pseudomonas aeruginosa biofilms. nih.gov

The power of HTS lies in its ability to quickly identify "hits" or "leads" from large compound libraries, which can then be subjected to more detailed investigation. bmglabtech.com This approach is not only cost-effective but also accelerates the pace of target analysis and pharmacological profiling. bmglabtech.com The process typically involves miniaturization, automation, sample and compound library preparation, and sophisticated data acquisition and handling. bmglabtech.com While HTS provides a rapid initial scan, it is important to note that it does not typically evaluate aspects like toxicity and bioavailability, which are addressed in later stages of the research pipeline. bmglabtech.com The development of a miniaturized automation platform has enabled the identification of successful reaction conditions on a nanomole scale, significantly reducing the amount of material required for initial screening. scienceintheclassroom.org

Integration of Omics Technologies (Proteomics, Lipidomics) in Mechanistic Studies

To unravel the intricate molecular mechanisms underlying the biological activity of compounds like this compound, researchers are increasingly turning to "omics" technologies. Proteomics and lipidomics, in particular, offer a comprehensive view of the changes occurring within a cell or organism upon exposure to a substance.

Lipidomics, the large-scale study of lipids, is crucial for understanding how this compound, a cationic surfactant, interacts with and disrupts cell membranes. The primary mechanism of action for this compound involves the disruption of microbial cell membranes by interacting with the lipid bilayers, leading to increased permeability and leakage of cellular contents. Shotgun lipidomics, a powerful analytical technique, can quantitatively analyze the lipidomes of samples, providing detailed insights into changes in lipid composition. nih.gov For example, lipidomics analysis has been used to understand the molecular mechanisms in a gouty model and the effects of allopurinol (B61711) treatment by detecting significant differences in lipid profiles, including ceramides (B1148491) and various phospholipids (B1166683). nih.gov This type of analysis can reveal significant alterations in lipid metabolic pathways, such as sphingolipid and glycerophospholipid metabolism, which are critical for maintaining cell membrane integrity and function. mdpi.com

These technologies provide a systems-level understanding of the compound's effects, moving beyond a single target to a holistic view of its interactions within a biological system.

Advanced Imaging Techniques for Visualizing this compound Interactions

Visualizing the interaction of this compound with cells and tissues at high resolution is now possible through advanced imaging techniques. These methods provide direct evidence of the compound's localization and its effects on cellular structures.

Fluorescently labeled nanoparticles containing myristalkonium chloride have been used for bioimaging and to study their biodistribution in preclinical models. researchgate.netresearchgate.net Techniques such as cryo-transmission electron microscopy (cryo-TEM) and stochastic optical reconstruction microscopy (STORM) have been employed to characterize the size and morphology of nanovesicles, revealing spherical and unilamellar structures with high homogeneity. acs.org Furthermore, the development of ratiometric measurements using Förster Resonance Energy Transfer (FRET) in nanovesicles allows for the verification of nanoparticle stability and offers an amplified Stokes shift. acs.org

The development of high-throughput single-molecule tracking (htSMT) platforms allows for the pharmacologic dissection of protein dynamics in living cells at an unprecedented scale, capable of imaging over a million cells per day. nih.gov Additionally, new R packages like DIMPLE are being developed to quantify, visualize, and model spatial cellular interactions from multiplex imaging data, providing an end-to-end pipeline for analysis. biorxiv.org These advanced imaging and analytical tools are critical for understanding the dynamic interactions of this compound at the cellular and subcellular levels.

Computational and Artificial Intelligence Approaches in Compound Design and Prediction

Computational modeling and artificial intelligence (AI) are revolutionizing the field of drug discovery and chemical compound analysis. These approaches can predict the properties and activities of molecules, saving significant time and resources in the laboratory.

For this compound and its derivatives, computational methods can be used to model their interactions with lipid bilayers, predicting how changes in the alkyl chain length or counter-ion might affect their membrane-disrupting capabilities. Structure-activity relationship (SAR) studies, which can be accelerated by AI, help in understanding how the chemical structure of a compound influences its biological activity. nih.gov These computational tools can screen virtual libraries of compounds to identify new candidates with desired properties or to optimize existing ones.

Emerging Research Frontiers and Unexplored Potential in this compound Studies

The future of this compound research holds exciting possibilities, driven by the convergence of nanotechnology, advanced analytics, and a deeper understanding of its biological interactions.

One of the most promising frontiers is the use of myristalkonium chloride in the formation of "quatsomes," which are highly stable nanovesicles. researchgate.netacs.org These quatsomes, composed of cholesterol and myristalkonium chloride, have shown potential as platforms for bio-imaging and drug delivery. researchgate.netnih.gov They have been found to be stable in various media and even in human plasma. researchgate.netnih.gov Research has demonstrated their ability to accumulate in tumors in animal models, suggesting a potential role in cancer therapy and diagnostics (theranostics). researchgate.netnih.govcsic.es

Future research will likely focus on several key areas:

Intelligent Drug Delivery Systems: Developing quatsomes and other nanocarriers that can be targeted to specific cells or tissues and release their payload in response to specific stimuli. researchgate.net

Multimodal Diagnostic Platforms: Combining the imaging capabilities of myristalkonium-based nanovesicles with diagnostic agents to create powerful tools for disease detection. researchgate.net

Enhanced Biofilm Disruption: Further exploring the synergistic effects of this compound with other agents to combat resilient microbial biofilms. nih.gov

Tissue Engineering: Utilizing the properties of quatsomes to create nanoarchitectonic surfaces that can enhance cell adhesion and potentially control cell behavior for regenerative medicine applications. acs.org

The versatility of the quatsome platform allows for the investigation of varying densities of targeting molecules, such as RGD peptides, and the incorporation of other bioactive molecules to precisely control cellular responses. acs.org As research continues to push these boundaries, the full potential of this compound and its formulations is yet to be fully realized.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Myristalkonium bromide with high purity for experimental use?

- Methodology : Utilize quaternary ammonium salt synthesis protocols, such as alkylation of myristylamine with methyl bromide in a controlled solvent system (e.g., ethanol/water). Characterize purity via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying residual solvents or byproducts .

- Critical Considerations : Monitor reaction pH to avoid hydrolysis and ensure stoichiometric excess of alkylating agents for optimal yield.

Q. What analytical techniques are recommended for assessing this compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate degradation thresholds. Pair with Fourier-transform infrared spectroscopy (FTIR) to detect structural changes under humidity or oxidative stress .

- Data Interpretation : Compare results with stability profiles of analogous quaternary ammonium compounds (e.g., cetrimonium bromide) to identify shared degradation pathways .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate the self-assembly behavior of this compound in lipid bilayer systems?

- Methodology : Use MD software (e.g., GROMACS) to model interactions between this compound and sterols (e.g., cholesterol). Analyze parameters such as critical packing parameter (CPP) and membrane curvature modulation .

- Contradiction Resolution : Address discrepancies between simulated and experimental data (e.g., bilayer thickness) by refining force field parameters or validating with cryo-electron microscopy (cryo-EM) .

Q. What experimental strategies resolve contradictions in antimicrobial efficacy data for this compound across different bacterial strains?

- Methodology : Conduct dose-response assays (e.g., MIC/MBC) under standardized conditions (pH, temperature). Cross-validate with fluorescence-based viability assays to distinguish bacteriostatic vs. bactericidal effects.

- Advanced Analysis : Perform multivariate regression to isolate confounding variables (e.g., biofilm formation, efflux pump activity) .

Q. How can researchers optimize this compound’s incorporation into nanoparticle formulations for targeted drug delivery?

- Methodology : Use a microfluidics-based approach to control nanoparticle size and polydispersity. Employ zeta potential measurements to assess surface charge modulation and colloidal stability .

- Challenges : Address incompatibilities with anionic surfactants by screening co-stabilizers (e.g., polyethylene glycol derivatives) .

Data Reporting and Reproducibility

Q. What guidelines should be followed when reporting contradictory results in studies involving this compound?

- Best Practices : Clearly document experimental conditions (e.g., solvent purity, temperature gradients) and statistical methods (e.g., confidence intervals, p-values). Use supplementary materials to provide raw datasets and instrument calibration logs .

- Systematic Reviews : Apply Cochrane criteria for risk-of-bias assessment and heterogeneity analysis when synthesizing conflicting data .

Q. How can researchers ensure reproducibility in studies exploring this compound’s interactions with biomembranes?

- Protocol Standardization : Adopt Langmuir-Blodgett trough techniques for monolayer formation and atomic force microscopy (AFM) for nanomechanical property quantification. Validate with independent replicates across multiple labs .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in aerosolized formulations?

- Risk Mitigation : Use fume hoods with HEPA filters to minimize inhalation exposure. Refer to Safety Data Sheets (SDS) for incompatible materials (e.g., strong oxidizers) and emergency response guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.